2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the carboxylic acid group, and the “2,2-Dimethylpropyl” group. The thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom. The carboxylic acid group (-COOH) typically participates in hydrogen bonding due to the presence of the polar C=O and O-H bonds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation. The thiazole ring, being a heterocycle, may also have unique reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could impart some degree of polarity to the molecule, affecting its solubility in different solvents .
Scientific Research Applications
Design Mimics of Protein Secondary Structures
Thiazole derivatives, such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), are highlighted for their potential as design mimics of protein secondary structures, including helices, β-sheets, turns, and β-hairpins. A study demonstrates a versatile chemical route to synthesize these compounds, emphasizing their utility in modeling and understanding protein function and structure (L. Mathieu et al., 2015).
Luminescence Sensing
Thiazole-based lanthanide metal-organic frameworks have been synthesized and explored for their luminescence sensing capabilities, particularly for benzaldehyde derivatives. These frameworks exhibit selective sensitivity, demonstrating the potential of thiazole compounds in chemical sensing technologies (B. Shi et al., 2015).
Synthesis of Cysteine Derivatives
Research on thiazoline-4-carboxylates, which are closely related to thiazole carboxylic acids, reveals a method for synthesizing cysteine derivatives incorporating cyclopropyl groups. These findings may indicate the versatility of thiazole derivatives in synthesizing amino acids with potential applications in medicinal chemistry and drug development (M. W. Nötzel et al., 2001).
Electronic Structure and Spectral Features
A detailed study on 4-methylthiadiazole-5-carboxylic acid, a compound with a core structure similar to thiazole derivatives, provides insights into its structural, electronic, and spectroscopic properties. Such research underscores the importance of thiazole derivatives in understanding molecular properties that could be crucial for developing new materials or drugs (Isha Singh et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)4-7-10-5-6(13-7)8(11)12/h5H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCTOUZKZFXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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